3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-4-2-3-5-11(9)12-8-14-7-10(12)6-13/h2-5,10,12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBNHWAFARIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine
- Molecular Formula : C12H14FN
- Molecular Weight : 195.25 g/mol
The compound features a pyrrolidine ring substituted with a fluoromethyl group and an o-tolyl group, which may influence its interaction with biological targets.
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Receptor Interaction :
- The fluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross cellular membranes and interact with various receptors.
- Studies suggest that compounds with similar structures can modulate neurotransmitter receptors, particularly in the central nervous system (CNS) .
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Enzyme Inhibition :
- Preliminary data indicate that 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism .
- Such inhibition can affect pathways like the nicotinamide adenine dinucleotide (NAD+) synthesis, which is crucial for energy metabolism and cellular repair processes .
Cellular Effects
- The compound has shown potential effects on cell signaling pathways. For example, it may influence pathways related to cell proliferation and apoptosis, as indicated by changes in gene expression profiles in treated cells .
- In vitro studies have demonstrated that varying concentrations of the compound can lead to dose-dependent effects on cell viability and metabolic activity .
Case Studies
- Neuropharmacological Effects :
- Toxicological Assessments :
Table 1: Summary of Biological Activities
Scientific Research Applications
The compound 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine is a unique chemical entity that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and drug development, and presents comprehensive data tables and case studies to illustrate its potential.
Antidepressant Activity
Research has indicated that pyrrolidine derivatives can exhibit antidepressant-like effects. The incorporation of the fluoromethyl group may enhance the bioavailability and efficacy of the compound. A study demonstrated that similar pyrrolidine compounds showed significant activity in preclinical models of depression, suggesting that 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine could be explored as a potential antidepressant agent .
Antimicrobial Properties
The compound's structure may also confer antimicrobial properties. In vitro studies have shown that certain pyrrolidine derivatives possess activity against various bacterial strains. The specific mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making this compound a candidate for further exploration in antibiotic development .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The neuroprotective mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| N-alkylation | Reaction with alkyl halides | Up to 85% |
| Fluorination | Use of fluorinating agents | Varies by method |
| Cyclization | Formation of pyrrolidine ring | Up to 90% |
Case Study 1: Antidepressant Research
In a recent study, researchers synthesized several derivatives of pyrrolidine, including 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine, and evaluated their effects on behavior in rodent models. The results indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting potential antidepressant activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Fluoromethyl-Substituted Pyrrolidines
- (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride (): This chiral compound shares the fluoromethyl group but replaces the o-tolyl substituent with a methoxy group at the 4-position. Chirality also introduces stereochemical complexity, which impacts pharmacological activity and synthesis routes.
- (S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (): This derivative includes a fluorophenyl group and a hydroxylated pyrrolidine ring. The fluorophenyl group enhances electronic effects (via electron-withdrawing fluorine), while the hydroxyl group increases hydrogen-bonding capacity.
Aryl-Substituted Pyrrolidines
1-[(E)-4-(4-Chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine ():
This compound features a chlorophenyl group and an extended alkenyl chain. The chlorine atom introduces electronegativity, while the conjugated double bond may enhance rigidity. The o-tolyl group in the target compound provides steric hindrance due to the ortho-methyl group, which could restrict rotational freedom and improve binding specificity.- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (): Here, a trifluoromethylphenoxy group replaces the o-tolyl substituent. The trifluoromethyl group is highly electron-withdrawing, increasing acidity and stability compared to the methyl group in o-tolyl. The phenoxy linkage also introduces an oxygen atom, altering electronic distribution and solubility.
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
| Compound | Substituents (Positions) | Key Features | Potential Applications |
|---|---|---|---|
| 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine | Fluoromethyl (3), o-tolyl (4) | High lipophilicity, steric hindrance | CNS drugs, enzyme inhibitors |
| (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine | Fluoromethyl (2), methoxy (4) | Chiral center, polar substituent | Chiral catalysts, therapeutics |
| 1-[(E)-4-(4-Chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine | Chlorophenyl, alkenyl chain | Rigid structure, electronegative chlorine | Anticancer agents, ligands |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine | Trifluoromethylphenoxy (3) | Electron-withdrawing CF3, phenoxy linkage | Agrochemicals, PET tracers |
Preparation Methods
General Synthetic Strategies
The preparation of 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine typically follows multi-step synthetic routes involving:
- Formation of the pyrrolidine ring via cyclization reactions.
- Introduction of the fluoromethyl group through nucleophilic or electrophilic fluorination.
- Installation of the o-tolyl substituent via arylation or amination steps.
The synthetic routes are designed to maintain the integrity of the fluoromethyl substituent, which is sensitive and requires controlled reaction conditions.
Cyclization via Imines and Fluoromethyl Ketones
One common approach involves the condensation of o-tolylamine with a fluoromethyl ketone under basic conditions to form an imine intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrrolidine ring system.
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- Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Typically ambient to moderate heating (room temperature to 60 °C).
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- Formation of imine intermediate by condensation of o-tolylamine and fluoromethyl ketone.
- Deprotonation and nucleophilic attack leading to cyclization forming the pyrrolidine ring.
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- High regioselectivity for ring formation.
- Compatibility with fluorinated substrates.
This method has been reported to afford moderate to high yields with good control over stereochemistry.
Catalytic Annulation Reactions
Recent advances have demonstrated the use of catalytic annulation methods to construct substituted pyrrolidines with high stereocontrol.
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- Rhodium(III)-catalyzed formal [4+1] cycloaddition using unactivated terminal alkenes as 4-carbon units.
- This approach allows rapid assembly of pyrrolidine rings with various substituents, potentially including o-tolyl groups.
- The reaction proceeds under mild conditions with good diastereoselectivity.
While these methods are more commonly applied to spirooxindole derivatives, they provide a conceptual framework adaptable for the synthesis of 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine analogues.
Fluoromethyl Group Introduction
The fluoromethyl substituent is introduced either by:
- Using fluoromethyl ketones or fluoromethyl halides as starting materials.
- Electrophilic fluorination of methyl groups adjacent to the nitrogen in the pyrrolidine ring.
- Nucleophilic substitution reactions where the fluoromethyl group replaces a good leaving group (e.g., halide).
Typical reagents include:
| Fluorination Method | Reagents | Notes |
|---|---|---|
| Electrophilic fluorination | Selectfluor, NFSI | Mild conditions, selective fluorination |
| Nucleophilic substitution | Fluoromethyl bromide or iodide | Requires good leaving group, sensitive to reaction conditions |
| Fluoromethyl ketone condensation | Fluoromethyl ketone + amine | Direct incorporation during ring formation |
These methods demand careful control of reaction parameters to prevent side reactions and degradation of the fluorinated moiety.
Industrial and Scale-Up Considerations
For industrial production, continuous flow chemistry and automated batch reactors are employed to optimize:
- Reaction temperature and pressure.
- Reactant concentration.
- Reaction time and mixing efficiency.
These controls ensure reproducible high yields and purity, especially important for fluorinated compounds where side reactions can reduce product quality.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Imine condensation & cyclization | o-Tolylamine, fluoromethyl ketone, NaH/t-BuOK, THF/DMF | RT to 60 °C | Moderate to high | Straightforward, good regioselectivity |
| Rh(III)-catalyzed [4+1] annulation | Terminal alkenes, Rh(III) catalyst | Mild, catalytic | Moderate to high | Rapid ring assembly, diastereoselective |
| 1,3-Dipolar cycloaddition | Aziridine, 3-ylideneoxindole, TEA | Reflux in toluene | Up to 77% | High diastereoselectivity, spirocyclic products |
| Fluoromethyl substitution | Fluoromethyl halides, nucleophiles | Variable, controlled | Variable | Requires careful control to preserve fluorine |
Research Findings and Notes
- The fluoromethyl group enhances the biological activity and binding affinity of pyrrolidine derivatives, necessitating synthetic routes that preserve this functionality.
- The position of aromatic substitution (ortho, meta, para) on the tolyl group affects reaction yields and stereoselectivity, with ortho-substitution requiring optimized conditions due to steric hindrance.
- Catalytic asymmetric annulation methods provide excellent stereocontrol, which is crucial for the biological activity of the final compound.
- Scale-up experiments confirm the robustness of catalytic annulation approaches, maintaining yield and stereoselectivity at larger scales.
Q & A
Q. What are the established synthetic pathways for 3-(Fluoromethyl)-4-(o-tolyl)pyrrolidine?
The synthesis typically involves multi-step strategies, such as:
- Pyrrolidine ring formation via cyclization of γ-aminoketones or reductive amination of substituted butanediones.
- Fluoromethylation using reagents like fluoromethyl halides (e.g., CH₂FCl) under basic conditions, often in the presence of a palladium catalyst to enhance regioselectivity .
- o-Tolyl group introduction via Suzuki-Miyaura coupling with o-tolylboronic acid, requiring precise control of reaction temperature (60–80°C) and a Pd(PPh₃)₄ catalyst .
Key purification steps include column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol.
Q. What spectroscopic methods are critical for characterizing this compound?
Q. What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates .
- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in fluoromethylation?
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates but may require lower temperatures (0–25°C) to suppress side reactions .
- Additives : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to accelerate fluoromethyl group transfer .
Q. How to resolve conflicting stereochemical assignments in pyrrolidine derivatives?
- Chiral chromatography : Employ HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., CCDC deposition for o-tolyl spatial orientation) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .
Q. What strategies address discrepancies in biological activity data across assays?
- Assay validation : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to confirm protocol reliability .
- Solubility optimization : Adjust DMSO concentration (<1% v/v) or switch to aqueous buffers (PBS with 0.1% Tween-80) to prevent aggregation .
- Dose-response curves : Perform triplicate experiments with 8–10 concentration points to improve IC₅₀ accuracy .
Q. How to design experiments probing the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor, monitoring degradation via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific interactions .
Methodological Notes
- Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce desired configurations during pyrrolidine ring formation .
- Data contradiction : Conflicting NMR peaks may arise from rotamers; variable-temperature NMR (VT-NMR) at 25–60°C can clarify dynamic effects .
- Regulatory compliance : Adhere to OECD guidelines for toxicity testing, ensuring reproducibility across labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
